

Application Notes & Protocols for Impurity Profiling of Fluphenazine Enanthate

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Compound of Interest		
Compound Name:	Fluphenazine Enanthate	
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Introduction

Fluphenazine enanthate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. As with any pharmaceutical product, ensuring the purity and safety of **fluphenazine enanthate** is of paramount importance. Impurity profiling is a critical aspect of drug development and quality control, involving the identification and quantification of impurities that may arise during synthesis, formulation, or storage. These impurities can potentially impact the efficacy and safety of the drug product.

These application notes provide a comprehensive overview of the analytical techniques and protocols for the impurity profiling of **fluphenazine enanthate**. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to effectively identify and quantify potential impurities.

Common Impurities and Degradation Pathways

Impurities in **fluphenazine enanthate** can originate from starting materials, by-products of the synthesis process, or degradation of the active pharmaceutical ingredient (API).[1] Forced degradation studies are essential to understand the stability of the drug substance and to identify potential degradation products that may form under various stress conditions.[2]

Common degradation pathways for fluphenazine and its esters include:



- Oxidation: The phenothiazine ring system is susceptible to oxidation, which can lead to the formation of sulfoxides and N-oxides.[3][4]
- Hydrolysis: The ester linkage in fluphenazine enanthate can be hydrolyzed to form fluphenazine and heptanoic acid.[3]
- Photodegradation: Exposure to light can induce degradation of the molecule.[3][5]
- Thermal Degradation: Elevated temperatures can lead to the formation of various degradation products.[3]

Some known impurities of fluphenazine and its derivatives include:

- Fluphenazine-N-oxide
- Fluphenazine sulfoxide
- 7-Hydroxyfluphenazine[1]
- Precursors and intermediates from the synthetic route.

Analytical Techniques for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive impurity profiling of **fluphenazine enanthate**.[6][7][8]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is the primary technique for separating and quantifying impurities.[2][4][9][10] Reverse-phase HPLC is commonly used.[4]
- Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile impurities and can also be used for the analysis of fluphenazine after derivatization.[11][12]
- Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation and identification of unknown impurities.[4][8][13] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental compositions.[6]



 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities.[6]

Experimental Protocols Forced Degradation Studies Protocol

Forced degradation studies are performed to predict the degradation pathways of **fluphenazine enanthate** under various stress conditions.[2]

Stock Solution Preparation: Prepare a stock solution of **fluphenazine enanthate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions:

- Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.[3]
- Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.[3]
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[3][4]
- Thermal Degradation: Expose the solid drug substance to a temperature of 80°C in a hot air oven for 48 hours.[3]
- Photolytic Degradation: Expose the drug substance in a thin layer to UV light (254 nm) for 24 hours.[3]

Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method.

HPLC Method for Impurity Profiling

This protocol describes a general reverse-phase HPLC method for the separation and quantification of **fluphenazine enanthate** and its impurities.

Chromatographic Conditions:



Parameter	Condition
Column	C18 (e.g., Kinetex EVO C18, 250 mm x 4.6 mm, 5 µm)[14][15]
Mobile Phase A	0.1 M Ammonium Acetate
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	<u> </u>
30	
Flow Rate	1.0 mL/min[4]
Column Temperature	30°C[10]
Detection Wavelength	254 nm[10]
Injection Volume	20 μL[4]

Standard and Sample Preparation:

- Standard Solution: Prepare a solution of fluphenazine enanthate reference standard in the mobile phase at a concentration of 0.1 mg/mL.
- Sample Solution: Dissolve the fluphenazine enanthate sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Identification

This protocol outlines a general GC-MS method for the identification of volatile and semi-volatile impurities.

Chromatographic and Spectrometric Conditions:



Parameter	Condition	
Column	Capillary column (e.g., TraceGOLD TG-5MS, 30 m x 0.25 mm, 0.25 μm)	
Carrier Gas	Helium at a constant flow of 1.0 mL/min[11]	
Inlet Temperature	250°C[11]	
Oven Program	Initial temperature 50°C, hold for 2 min, ramp to 320°C at 20°C/min, hold for 5 min[11]	
Ion Source	Electron Ionization (EI) at 70 eV[11]	
Source Temperature	230°C	
Mass Range	50-600 amu	

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

Data Presentation

Table 1: Summary of Quantitative Data from Forced

Degradation Studies

Stress Condition	Duration	Temperature	Degradation (%)	Number of Degradants
0.1 N HCI	24 hours	60°C	~15%	2
0.1 N NaOH	24 hours	60°C	~20%	3
3% H ₂ O ₂	24 hours	Room Temp	~35%	4
Thermal	48 hours	80°C	~8%	1
Photolytic (UV 254 nm)	24 hours	Room Temp	~12%	2

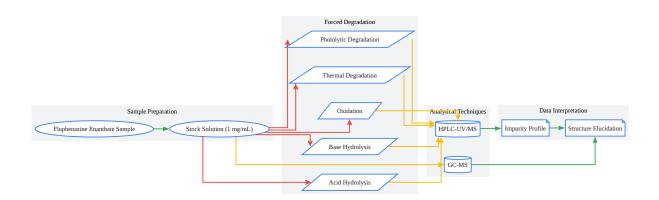
Note: The degradation percentages are indicative and may vary based on the specific experimental conditions.



Table 2: Known Impurities of Fluphenazine Enanthate

Impurity Name	Molecular Formula	Molecular Weight (g/mol)
Fluphenazine	C22H26F3N3OS	437.52
Fluphenazine N-oxide	C22H26F3N3O2S	453.52[1]
Fluphenazine sulfoxide	C22H26F3N3O2S	453.52
7-Hydroxyfluphenazine	C22H26F3N3O2S	453.52[1]
Fluphenazine Enanthate N- oxide	C29H38F3N3O3S	565.69

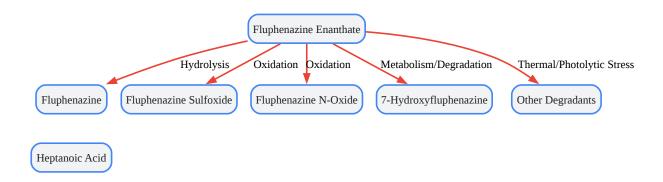
Visualizations





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Caption: Workflow for **fluphenazine enanthate** impurity profiling.



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Caption: Potential degradation pathways of **fluphenazine enanthate**.

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